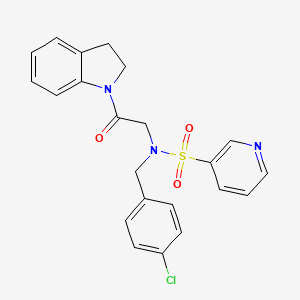

N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase IX (CA IX) which has been found to be overexpressed in various types of cancer.

Scientific Research Applications

- Application : IXA6 acts as an IRE1/XBP1s agonist, specifically activating IRE1-XBP1s signaling. This modulation can be valuable for studying ER stress-related diseases, including neurodegenerative conditions like Parkinson’s disease and Alzheimer’s disease .

- Application : IXA6 exhibits potential vasoprotective activity. By activating IRE1-XBP1s signaling, it may contribute to vascular protection. Researchers can explore its effects on endothelial function, vascular permeability, and angiogenesis .

- Application : IXA6’s ability to modulate IRE1 RNase activity makes it relevant for neuroprotection studies. Investigate its impact on neuronal survival, protein misfolding, and ER stress in neurodegenerative models .

- Application : Explore IXA6’s effects on cancer cell survival, apoptosis, and drug sensitivity. Investigate whether it enhances or suppresses ER stress-induced cell death in cancer cells .

- Application : IXA6 could serve as a lead compound for designing novel drugs that modulate IRE1/XBP1s signaling. Researchers can optimize its structure for therapeutic purposes .

- Application : Study IXA6’s impact on UPR-related gene expression, protein folding, and cellular adaptation to stress. Investigate its effects on other stress pathways beyond IRE1 .

IRE1/XBP1s Signaling Modulation

Vasoprotective Activity

Neuroprotection and Neurodegenerative Diseases

Cancer Research

Drug Development

Cellular Stress Response Mechanisms

Mechanism of Action

Target of Action

The primary target of IXA6 is IRE1/XBP1s . IRE1 (Inositol-Requiring Enzyme 1) is an endoplasmic reticulum (ER) stress sensor protein that plays a crucial role in the unfolded protein response (UPR). XBP1s is a transcription factor activated by IRE1 during ER stress .

Mode of Action

IXA6 acts as an activator of IRE1/XBP1s signaling . It induces IRE1 RNase activity, which in turn leads to the splicing of XBP1 mRNA and the production of the active XBP1s transcription factor .

Biochemical Pathways

The activation of IRE1/XBP1s signaling by IXA6 impacts the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. When the ER function is disturbed, the UPR is activated to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

The solubility of ixa6 in dmso is reported to be 3125 mg/mL , which may influence its bioavailability and distribution.

Result of Action

The activation of IRE1/XBP1s signaling by IXA6 leads to ER proteostasis remodeling . This remodeling can reduce the secretion of amyloid precursor protein (APP), a protein involved in Alzheimer’s disease . The reduction in APP secretion is dependent on IRE1 RNase activity .

Action Environment

Factors such as behaviors, nutrition, and chemicals and industrial pollutants can influence epigenetic marks, which in turn can alter gene expression . As such, these factors might potentially influence the action, efficacy, and stability of IXA6.

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLQYLVXKDCKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

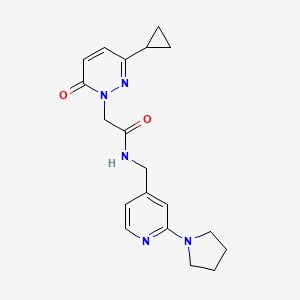

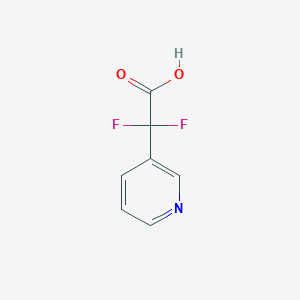

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)

![N-(2,4-dimethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)